Setiptilin

Übersicht

Beschreibung

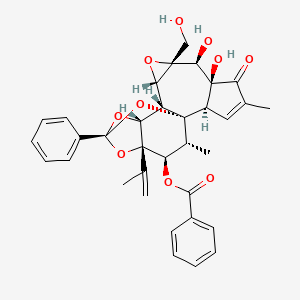

It was launched in 1989 for the treatment of depression in Japan by Mochida . Setiptiline is known for its unique structure and pharmacological properties, making it a valuable compound in the field of psychopharmacology.

Wissenschaftliche Forschungsanwendungen

Setiptilin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Reaktivität von tetracyclischen Antidepressiva verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Neurotransmittersysteme und Rezeptorbindung.

Medizin: Wird hauptsächlich zur Behandlung von Depressionen und anderen affektiven Störungen eingesetzt.

Industrie: Wird bei der Entwicklung neuer Antidepressiva und als Referenzstandard in der analytischen Chemie verwendet

5. Wirkmechanismus

This compound wirkt als Antagonist am α2-adrenergen Rezeptor und an Serotoninrezeptoren. Die Antagonisierung der α2-Rezeptoren löst wahrscheinlich die präsynaptische Hemmung der adrenergen Neurotransmission, wodurch eine stärkere und länger anhaltende Freisetzung von Noradrenalin in die Synapse ermöglicht wird. Die Antagonisierung von Serotoninrezeptoren kann eine Hochregulation der Rezeptoren bewirken, was zu einer eventuellen Steigerung der serotonergen Signalgebung führt . Die tatsächlichen physiologischen Mechanismen hinter der antidepressiven Wirkung von this compound sind nicht vollständig geklärt, aber die aufgeführten Möglichkeiten existieren als wahrscheinliche Erklärungen .

Wirkmechanismus

Target of Action

Setiptiline, a tetracyclic antidepressant (TeCA), primarily targets the α2 adrenergic receptor and serotonin receptors 3, 5 . The α2 adrenergic receptor is involved in the regulation of neurotransmitter release, while serotonin receptors play a crucial role in the regulation of mood, appetite, and sleep .

Mode of Action

Setiptiline acts as an antagonist at the α2 adrenergic receptor and serotonin receptors 3, 5 . The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .

Biochemical Pathways

It is known that the drug’s action on α2 adrenergic and serotonin receptors influences thenoradrenergic and serotonergic neurotransmission pathways . The antagonism of these receptors can lead to increased neurotransmitter release and upregulation of receptors, potentially affecting various downstream effects related to mood regulation and other neurological functions .

Pharmacokinetics

Like other tetracyclic antidepressants, it is expected to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine . These properties can significantly impact the drug’s bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of Setiptiline’s action primarily involve changes in neurotransmitter release and receptor activity. By antagonizing α2 adrenergic and serotonin receptors, Setiptiline can enhance noradrenergic and serotonergic neurotransmission, which may help alleviate symptoms of major depressive disorder .

Action Environment

The action, efficacy, and stability of Setiptiline, like other drugs, can be influenced by various environmental factors. While specific data on Setiptiline is limited, factors such as pH, temperature, and light can affect drug stability and activity . Additionally, individual patient factors, including age, sex, genetic factors, and overall health status, can also influence drug efficacy and safety.

Biochemische Analyse

Biochemical Properties

Setiptiline acts as a norepinephrine reuptake inhibitor and an antagonist at the α2 adrenergic receptor and serotonin receptors . It also functions as an H1 receptor inverse agonist/antihistamine . These interactions play a crucial role in its antidepressant effects. The inhibition of norepinephrine reuptake increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic neurotransmission. The antagonism of α2 adrenergic receptors relieves presynaptic inhibition, allowing for greater release of norepinephrine . Additionally, the antagonism of serotonin receptors may lead to an upregulation of these receptors, increasing serotonergic signaling .

Cellular Effects

Setiptiline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting norepinephrine reuptake and antagonizing α2 adrenergic and serotonin receptors, Setiptiline enhances adrenergic and serotonergic signaling . This can lead to changes in gene expression and alterations in cellular metabolism. The increased adrenergic signaling can enhance cellular energy metabolism, while the increased serotonergic signaling can affect mood regulation and other cellular processes .

Molecular Mechanism

At the molecular level, Setiptiline exerts its effects through several mechanisms. It binds to and inhibits the norepinephrine transporter, preventing the reuptake of norepinephrine into presynaptic neurons . This increases the concentration of norepinephrine in the synaptic cleft, enhancing adrenergic neurotransmission. Setiptiline also antagonizes α2 adrenergic receptors, relieving presynaptic inhibition and allowing for greater release of norepinephrine . Additionally, it antagonizes serotonin receptors, which may lead to an upregulation of these receptors and increased serotonergic signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Setiptiline can change over time. The stability and degradation of Setiptiline can influence its long-term effects on cellular function. Studies have shown that Setiptiline remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy . Long-term exposure to Setiptiline can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Setiptiline vary with different dosages in animal models. At lower doses, Setiptiline can effectively enhance adrenergic and serotonergic signaling without causing significant adverse effects . At higher doses, Setiptiline can lead to toxic effects, including alterations in cardiovascular function and behavior . Threshold effects have been observed, where the efficacy of Setiptiline increases with dosage up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

Setiptiline is involved in several metabolic pathways, including those related to its interactions with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . These reactions can affect the levels of metabolites and influence the overall metabolic flux. The interactions of Setiptiline with enzymes such as cytochrome P450 can impact its metabolism and efficacy .

Transport and Distribution

Setiptiline is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of Setiptiline within tissues can affect its localization and accumulation, influencing its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of Setiptiline can impact its activity and function. Setiptiline can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localizations can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Setiptilin umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung starker Basen und hoher Temperaturen, um die Cyclisierungs- und Methylierungsreaktionen zu ermöglichen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess beinhaltet auch Reinigungsschritte wie Umkristallisation und Chromatographie, um das Endprodukt in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Setiptilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um sein entsprechendes N-Oxid-Derivat zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um ihr Dihydroderivat zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Es werden übliche Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure verwendet.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid eingesetzt.

Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Alkylhalogeniden oder Acylchloriden unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind N-Oxid-Derivate, Dihydroderivate und verschiedene substituierte Analoga von this compound .

Vergleich Mit ähnlichen Verbindungen

Setiptilin ist strukturell und pharmakologisch ähnlich anderen tetracyclischen Antidepressiva wie Mianserin und Mirtazapin. This compound ist einzigartig in seinem spezifischen Bindungsprofil und seiner Kombination aus noradrenerger und serotonerger Aktivität .

Ähnliche Verbindungen:

Mianserin: Ein weiteres tetracyclisches Antidepressivum mit ähnlicher Struktur, aber anderem Rezeptorbindungsprofil.

Mirtazapin: Ein enger Strukturanalog von this compound, bekannt für seine Doppelfunktion auf noradrenergen und serotonergen Systemen

Die einzigartige Kombination pharmakologischer Eigenschaften von this compound macht es zu einer wertvollen Verbindung für klinische und Forschungsanwendungen.

Eigenschaften

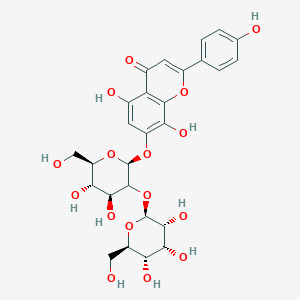

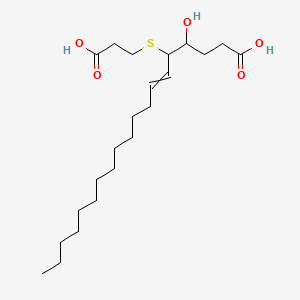

IUPAC Name |

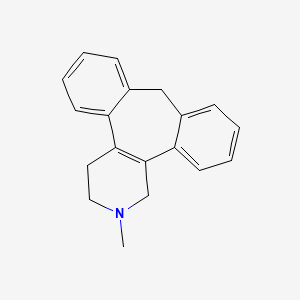

4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPIXRLYKVFFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205886 | |

| Record name | Setiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Setiptiline is an antagonist at the α2 adrenergic receptor and at serotonin receptors. The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse. The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signalling. The actual physiological mechanisms behind the antidepressant effect of setiptiline is unknown but the listed possibilities exist as likely explanations. | |

| Record name | Setiptiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

57262-94-9 | |

| Record name | Setiptiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57262-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setiptiline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057262949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setiptiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Setiptiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SETIPTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L38105Z6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.